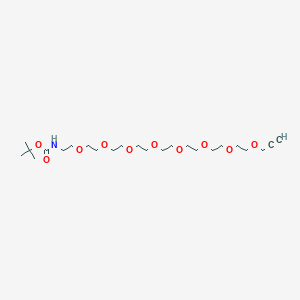

t-Boc-N-Amido-PEG8-propargyl

Overview

Description

t-Boc-N-Amido-PEG8-propargyl is a polyethylene glycol (PEG) derivative containing a propargyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG8-propargyl typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.

Protection: The amino group is protected using a Boc-protecting group to prevent unwanted reactions during subsequent steps.

Propargylation: The protected PEGylated amine is then reacted with propargyl bromide under basic conditions to introduce the propargyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

Quality Control: Analytical methods like HPLC and NMR are used to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG8-propargyl undergoes several types of chemical reactions:

Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.

Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.

Common Reagents and Conditions

Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.

Acidic Conditions: Mild acids like trifluoroacetic acid are used for Boc deprotection.

Major Products

Triazole Linkages: Formed from Click Chemistry reactions.

Free Amine: Obtained after Boc deprotection.

Scientific Research Applications

t-Boc-N-Amido-PEG8-propargyl has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.

Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of t-Boc-N-Amido-PEG8-propargyl involves:

Click Chemistry: The propargyl group reacts with azide-bearing compounds to form triazole linkages, which are stable and biocompatible.

Deprotection: The Boc group is removed under acidic conditions to expose the free amine, which can then participate in further chemical reactions

Comparison with Similar Compounds

Similar Compounds

t-Boc-N-Amido-PEG8-acid: Contains a carboxylic acid group instead of a propargyl group.

t-Boc-Aminooxy-PEG8-azide: Contains an azide group instead of a propargyl group.

Uniqueness

t-Boc-N-Amido-PEG8-propargyl is unique due to its combination of a propargyl group and a Boc-protected amino group, which allows for versatile applications in Click Chemistry and bioconjugation .

Biological Activity

t-Boc-N-Amido-PEG8-propargyl is a versatile compound belonging to the family of polyethylene glycol (PEG) derivatives. This compound features a tert-butyloxycarbonyl (t-Boc) protecting group, an amide linkage, and a propargyl group, making it suitable for various applications in drug development and bioconjugation strategies. The unique structural attributes of this compound facilitate its use in click chemistry and as a linker in drug delivery systems.

Chemical Structure and Properties

- Molecular Formula : C24H45NO10

- Molecular Weight : 507.6 g/mol

- CAS Number : 2183440-31-3

- Purity : ≥95%

- Functional Groups :

- t-Boc protected amine

- Propargyl group

The hydrophilic PEG spacer enhances solubility in aqueous media, which is crucial for biological applications. The propargyl group can engage in copper-catalyzed click reactions with azide-bearing compounds, leading to the formation of stable triazole linkages .

The biological activity of this compound primarily stems from its ability to facilitate drug conjugation and targeted delivery. The t-Boc group can be deprotected under mild acidic conditions, releasing the free amine, which can then participate in further chemical reactions or serve as an active site for drug attachment . The propargyl moiety allows for efficient bioconjugation through click chemistry, which is characterized by high specificity and minimal side reactions .

Applications in Drug Development

- Drug Delivery Systems : The incorporation of this compound into drug delivery systems enhances the pharmacokinetic properties of therapeutic agents. Its PEG component improves solubility and reduces immunogenicity, while the propargyl group enables site-specific drug attachment.

- Bioconjugation : This compound serves as an effective linker for creating antibody-drug conjugates (ADCs) and other targeted therapies. The stable triazole bond formed during click reactions mimics an amide bond, preserving the biological activity of the linked molecules .

- PROTAC Technology : this compound has been utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system. This application highlights its importance in developing targeted therapies for cancer and other diseases .

Case Study 1: Click Chemistry Applications

In a study examining the efficiency of click chemistry reactions involving this compound, researchers demonstrated that this compound could effectively conjugate with azide-containing biomolecules. The resulting triazole linkages exhibited high stability under physiological conditions, making them suitable for in vivo applications .

Case Study 2: Drug Delivery Enhancement

A research team investigated the use of this compound in formulating novel drug delivery systems for anticancer agents. Results indicated that drugs linked via this PEG derivative showed improved solubility and sustained release profiles compared to their non-conjugated counterparts, enhancing therapeutic efficacy while minimizing side effects .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45NO10/c1-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-25-23(26)35-24(2,3)4/h1H,6-22H2,2-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHPLGWQQONPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.